{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Description
{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride (CAS: 1185296-91-6) is a phenylalkylamine derivative with a methoxy-substituted aromatic ring linked to a primary amine via an ethyl bridge. Its molecular formula is C₁₅H₁₈ClNO, with a molecular weight of 263.77 g/mol (exact mass: 263.1077). The compound is characterized by:
- Structural features: A 2-methoxyphenyl group attached to a phenethylamine backbone.
- Physicochemical properties: Moderate hydrophobicity (clogP ~2.5) and hydrogen-bonding capacity (2 acceptors, 1 donor), making it suitable for crossing biological membranes .
Properties
IUPAC Name |
4-[2-(2-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-5-3-2-4-13(15)9-6-12-7-10-14(16)11-8-12;/h2-5,7-8,10-11H,6,9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVKCWGFNBUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662991 | |
| Record name | 4-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-91-6 | |
| Record name | Benzenamine, 4-[2-(2-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with 4-bromobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Nitro or bromo derivatives.
Scientific Research Applications
Cardiovascular Health
Research indicates that compounds similar to {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride are effective in treating conditions such as congestive heart failure, angina pectoris, and hypertension. These compounds exhibit vasodilatory effects and improve cardiac output, making them suitable candidates for managing ischemic heart disease and acute cerebrovascular events .
Case Study:
In a study involving animal models, administration of related compounds resulted in significant improvements in renal blood flow and cardiac function, highlighting their potential in treating low cardiac output states .
Neurological Disorders
The compound has been investigated for its neuroprotective properties. It may play a role in modulating serotonin receptors, which are crucial in managing mood disorders and anxiety. Preliminary studies suggest that it could alleviate symptoms associated with chronic pain and ischemic conditions by targeting specific receptor pathways .
Case Study:
Clinical trials on similar compounds revealed their efficacy in reducing pain perception in patients with chronic thromboangiitis obliterans, demonstrating a promising avenue for pain management therapies .
Synthesis and Derivatives
The synthesis of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves multi-step chemical reactions, often utilizing salicylic aldehyde as a precursor. The synthetic routes have been optimized to enhance yield and reduce the need for complex purification processes, making it more feasible for industrial applications .
| Synthesis Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Step 1 | Salicylic aldehyde + Benzyl Chloride | Reflux in THF | 91.5% |
| Step 2 | 2-Benzyloxy phenyl aldehyde + Sodium Borohydride | Ice bath followed by room temperature stirring | 95.3% |
Industrial Applications
The compound is also being explored as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. Its stability and reactivity make it an attractive building block for developing new drugs .
Regulatory Status
As with many pharmaceutical compounds, the regulatory status of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride varies by region. In the United States and Europe, ongoing studies are required to establish safety profiles before it can be widely marketed for therapeutic use.
Mechanism of Action
The mechanism of action of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine Hydrochloride
- Key difference : Methoxy group at the 3-position vs. 2-position on the phenyl ring.
- Impact :
- Polarity : The 3-methoxy isomer has a slightly lower topological polar surface area (35.2 Ų vs. ~38 Ų for the 2-methoxy analog), influencing solubility and membrane permeability .
- Receptor binding : Meta-substitution may reduce affinity for serotonin receptors compared to ortho-substitution, as seen in related compounds like 25T-NBOH ().
| Property | Target Compound (2-Methoxy) | 3-Methoxy Isomer |
|---|---|---|
| Molecular Formula | C₁₅H₁₈ClNO | C₁₅H₁₈ClNO |
| Exact Mass (g/mol) | 263.1077 | 263.1077 |
| Topological Polar Surface Area | ~38 Ų | 35.2 Ų |
| CAS Number | 1185296-91-6 | 1185303-99-4 |
Functional Group Analogs: 25T-NBOH (2a) and 25T-NBOMe (2b)
These compounds share a phenethylamine backbone but differ in substituents:
- 25T-NBOH (2a) : Contains a 2,5-dimethoxy-4-(methylthio)phenyl group and a hydroxylbenzyl side chain.
- 25T-NBOMe (2b) : Features a 2,5-dimethoxy-4-(methylthio)phenyl group with a methoxybenzyl side chain.
- Comparison :
- The target compound lacks the methylthio and additional methoxy groups, leading to lower receptor affinity for 5-HT₂A receptors (pKi ~8.5 for 25T-NBOH vs. ~7.0 estimated for the target compound) .
- Metabolic stability : The absence of a labile methylthio group in the target compound may enhance stability compared to 25T-NBOMe .
Alpha-1D Adrenoceptor Antagonist: BMY 7378
- Structure : Contains a 2-methoxyphenyl group but incorporates a piperazinyl-azaspirodecane dione core.
- Key differences: Selectivity: BMY 7378 shows α₁D-adrenoceptor selectivity (pKi = 9.4 for human α₁D vs. 7.2 for α₁B), whereas the target compound’s primary amine may favor interactions with monoamine transporters . Pharmacological use: BMY 7378 is used in cardiovascular research, while the target compound is explored for CNS applications .
Heterocyclic Derivatives
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride
- Structure : Replaces the ethylphenylamine backbone with a 1,2,4-oxadiazole ring.
- Impact :
Pyrimidine Derivatives ()
- Example: (2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride .
Biological Activity
{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, which subsequently influences cellular signaling pathways and physiological responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that the methoxy substitution on the phenyl ring is crucial for its biological efficacy. Variations in the substituents on the aromatic rings can significantly affect the compound's potency at various receptors. For instance, modifications to the 4-substituent have shown to impact agonist potencies at serotonin receptors (5-HT2AR and 5-HT2CR), highlighting the importance of this structural feature in determining biological activity .
Antimicrobial Activity
Recent studies have demonstrated that {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride exhibits moderate antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values range from 4.69 to 22.9 µM for Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while demonstrating effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa with MIC values between 8.33 to 156.47 µM .
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans. The MIC values for antifungal activity range from 16.69 to 78.23 µM, indicating its potential as a therapeutic agent in treating fungal infections .
Case Studies
- Study on Antimicrobial Properties : A comprehensive examination of 248 monomeric alkaloids, including {4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, revealed promising antibacterial and antifungal activities. The study highlighted the significance of structural modifications in enhancing bioactivity .
- Receptor Binding Studies : Research on related compounds indicated that modifications to the phenyl ring significantly influenced binding affinities at serotonin receptors, showcasing how slight changes can lead to substantial differences in pharmacological profiles .
Data Tables
| Biological Activity | Target Organism | MIC (µM) |
|---|---|---|
| Antibacterial | Bacillus subtilis | 4.69 |
| Antibacterial | Staphylococcus aureus | 5.64 |
| Antibacterial | Escherichia coli | 8.33 |
| Antifungal | Candida albicans | 16.69 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
